

Spectroscopic Data of 3-Formyl-6methylchromone: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Formyl-6-methylchromone** (CAS No: 42059-81-4), a valuable building block in medicinal chemistry and organic synthesis. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for **3-Formyl-6-methylchromone**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Solvent
10.21	S	CDCl ₃
8.60	S	CDCl ₃
8.01	d	CDCl₃
7.58	dd	CDCl₃
7.45	d	CDCl ₃
2.49	S	CDCl₃
10.32	S	DMSO-d ₆
8.95	S	DMSO-d ₆
8.04	S	DMSO-d ₆
7.82	d	DMSO-d ₆
7.66	d	DMSO-d ₆
2.46	S	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Tentative Assignment	Solvent
188.9	C=O (Aldehyde)	CDCl₃
176.1	C=O (Chromone C4)	CDCl₃
160.2	C2	CDCl ₃
154.6	C8a	CDCl ₃
137.9	C6	CDCl ₃
136.5	C7	CDCl ₃
125.6	C5	CDCl ₃
124.1	C4a	CDCl ₃
119.8	C3	CDCl ₃
117.9	C8	CDCl ₃
21.0	-СН3	CDCl ₃

Note: The assignments for the ¹³C NMR data are based on general principles of NMR spectroscopy and comparison with similar chromone derivatives, as a definitive literature source with explicit peak assignments was not identified.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
~1700 - 1600	C=O stretching vibrations (aldehyde and chromone ketone)
~1600 - 1450	Aromatic C=C stretching vibrations
~1250	C-O-C stretching vibration
~2850, 2750	C-H stretching of the aldehyde
~3000	Aromatic C-H stretching



Table 4: Mass Spectrometry Data

m/z	Interpretation
188.05	[M] ⁺ (Molecular Ion)
187.04	[M-H] ⁺
159.04	[M-CHO] ⁺
131.05	
103.05	

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weigh approximately 10-20 mg of 3-Formyl-6-methylchromone for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy:
 - Instrument: Bruker AV-300 Spectrometer (or equivalent).
 - o Operating Frequency: 300 MHz.
 - Pulse Program: Standard single-pulse experiment.



Solvent: CDCl₃ or DMSO-d₀.

Temperature: Ambient.

• 13C NMR Spectroscopy:

• Instrument: Bruker AV-300 Spectrometer (or equivalent).

Operating Frequency: 75.5 MHz.[1]

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃.

Temperature: Ambient.

2.2 Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
- Sample Preparation: A small amount of the solid **3-Formyl-6-methylchromone** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- · Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI).
- Instrumentation:

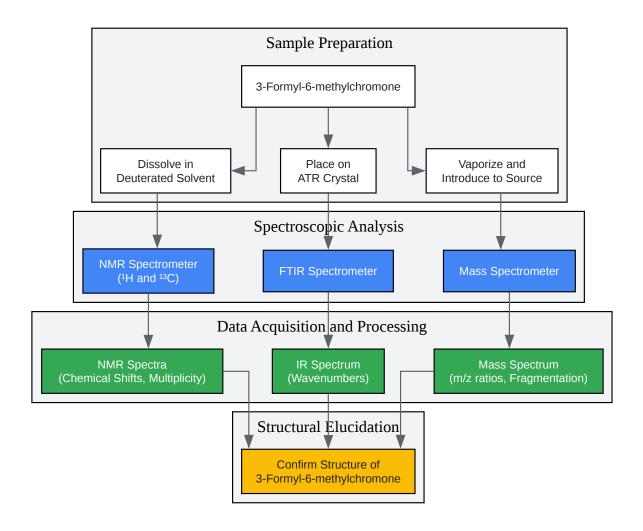


- The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Formyl-6-methylchromone**.





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General workflow for spectroscopic analysis.

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References

• 1. researchgate.net [researchgate.net]



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